molecular formula C9H8BrClO2 B8807417 Methyl 2-bromo-5-chloro-4-methylbenzoate

Methyl 2-bromo-5-chloro-4-methylbenzoate

Cat. No. B8807417
M. Wt: 263.51 g/mol
InChI Key: AYHCWHCWQSWWRE-UHFFFAOYSA-N
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Patent
US07838498B2

Procedure details

To a cooled solution (15° C.) of methyl 5-amino-2-bromo-4-methylbenzoate (122 g, 0.5 mol) in 1,4-dioxane (633 mL), was added conc. hydrochloric acid (550 mL). After the mixture was cooled to 5° C., a solution of sodium nitrite (35.53 g, 0.515 mol) in 83 mL of H2O was added dropwise at such a rate that the reaction temperature was kept below 0° C. After being stirred at 0° C. for 2 h, the reaction mixture was added slowly to a flask containing copper (I) chloride (59.4 g, 0.6 mol) and conc. hydrochloric acid (275 mL). It was stirred for 40 min, at which time TLC demonstrated that the reaction was complete. The reaction mixture was poured over ice water (2 L) and then filtered. The filter cake was dissolved in EtOAc (1.5 L). The organic layer was washed with brine (3×500 mL) and then dried over anhydrous Na2SO4 Concentration under reduced pressure provided the title compound as light yellow crystals. Yield: 120 g (92.6%). 1H-NMR (CDCl3, 300 MHz): δ 7.82 (s, 1H), 7.54 (s, 1H), 3.92 (s, 3H), 2.38 (s, 3H); MS ESI (m/z) 262 (M)+, calc. 262.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
633 mL
Type
solvent
Reaction Step One
Quantity
35.53 g
Type
reactant
Reaction Step Two
Name
Quantity
83 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
275 mL
Type
reactant
Reaction Step Four
Name
copper (I) chloride
Quantity
59.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([CH3:13])=[CH:4][C:5]([Br:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[ClH:14].N([O-])=O.[Na+]>O1CCOCC1.O.[Cu]Cl>[Br:12][C:5]1[CH:4]=[C:3]([CH3:13])[C:2]([Cl:14])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
NC=1C(=CC(=C(C(=O)OC)C1)Br)C
Name
Quantity
550 mL
Type
reactant
Smiles
Cl
Name
Quantity
633 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
35.53 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
83 mL
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Step Four
Name
Quantity
275 mL
Type
reactant
Smiles
Cl
Name
copper (I) chloride
Quantity
59.4 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After being stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 0° C
ADDITION
Type
ADDITION
Details
the reaction mixture was added slowly to a flask
STIRRING
Type
STIRRING
Details
It was stirred for 40 min, at which time TLC
Duration
40 min
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake was dissolved in EtOAc (1.5 L)
WASH
Type
WASH
Details
The organic layer was washed with brine (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4 Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C(=O)OC)C=C(C(=C1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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